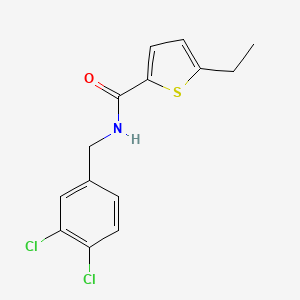
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide, also known as DT-13, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-13 belongs to the class of thiophene carboxamide derivatives and has been found to exhibit a range of biological activities.
科学的研究の応用
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects. Several studies have investigated the potential therapeutic applications of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
The mechanism of action of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide can induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has also been found to reduce inflammation and oxidative stress in various animal models of disease. In addition, N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has several advantages for lab experiments, including its high purity and stability. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to using N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide in lab experiments. For example, N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has low solubility in water, which can make it difficult to administer in vivo. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide also has a relatively short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide. One area of interest is the development of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Finally, further studies are needed to elucidate the mechanism of action of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide and its effects on various signaling pathways.
合成法
The synthesis of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide involves the reaction of 3,4-dichlorobenzylamine with ethyl 2-thiophenecarboxylate in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide. The yield of the reaction is reported to be around 70%, and the purity of the final product can be improved by recrystallization.
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-5-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NOS/c1-2-10-4-6-13(19-10)14(18)17-8-9-3-5-11(15)12(16)7-9/h3-7H,2,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKORDONZRRVMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclobutylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6114820.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[(imidazo[1,2-a]pyridin-3-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6114825.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6114829.png)
![1-[6-chloro-2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6114833.png)

![4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6114854.png)
![3-methyl-4-[4-(methylthio)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6114863.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6114865.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6114878.png)
![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane](/img/structure/B6114882.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6114896.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6114910.png)
![3-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B6114913.png)
![5-bromo-4-chloro-2-{[(2,3-dimethoxybenzyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B6114916.png)